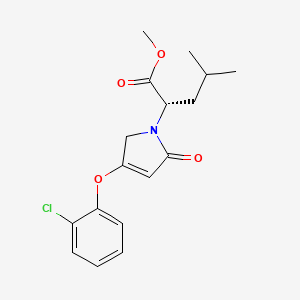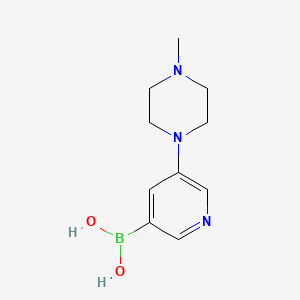
7-Methoxyquinoline-4-carbonitrile
Descripción general
Descripción
7-Methoxyquinoline-4-carbonitrile is a chemical compound that belongs to the quinoline family . It is a heterocyclic organic compound with a wide range of applications in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C11H8N2O .
Chemical Reactions Analysis
The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . In this context, deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
7-Methoxyquinoline-4-carbonitrile derivatives have been investigated for their antimicrobial properties. A study by Hagrs et al. (2015) synthesized a series of these derivatives and evaluated their in-vitro antimicrobial activity against various bacteria and fungi. Some compounds showed moderate activities against a range of selected organisms, highlighting their potential as antimicrobial agents (Hagrs et al., 2015).
Corrosion Inhibition
Quinoline derivatives, including those related to this compound, have been explored as corrosion inhibitors. Erdoğan et al. (2017) conducted a computational study on the corrosion inhibition performances of novel quinoline derivatives, revealing their potential in protecting metals like iron from corrosion (Erdoğan et al., 2017).
Cancer Research
In the realm of cancer research, this compound derivatives have been synthesized as inhibitors of epidermal growth factor receptor kinase. Wissner et al. (2000) developed a series of these compounds, demonstrating their effectiveness in inhibiting the growth of cell lines that overexpress EGF-R or HER-2, important targets in cancer treatment (Wissner et al., 2000).
Tubulin Polymerization Inhibitors
Lee et al. (2011) explored the impact of different linkers in 5-amino-6-methoxyquinoline derivatives on biological activity. They found that certain compounds exhibited substantial antiproliferative activity and disrupted microtubule formation, making them potent tubulin polymerization inhibitors. This research opens up possibilities for the development of new anticancer therapies (Lee et al., 2011).
Safety and Hazards
Direcciones Futuras
While the future directions for 7-Methoxyquinoline-4-carbonitrile specifically were not found in the search results, the field of chemistry involving similar compounds like Metal–Organic Frameworks (MOFs) is expected to involve developments in multivariable MOFs . These are intrinsically chemical in nature and accordingly, the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs .
Propiedades
IUPAC Name |
7-methoxyquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-9-2-3-10-8(7-12)4-5-13-11(10)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTKGXZTKLJDJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722759 | |
| Record name | 7-Methoxyquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861620-90-8 | |
| Record name | 7-Methoxyquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzothiazolium, 2-[[3-[2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methyl-, perchlorate (1:1)](/img/structure/B1399317.png)











